Human Papillomavirus (HPV) E7 protein (49-57)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Proteína E7 del Virus del Papiloma Humano (VPH) (49-57) es un fragmento peptídico derivado de la oncoproteína E7 del Virus del Papiloma Humano. Esta proteína juega un papel crucial en el ciclo de vida viral y está implicada en la patogénesis de los cánceres relacionados con el VPH, particularmente el cáncer cervical. La proteína E7 interactúa con varias proteínas celulares para interrumpir la regulación normal del ciclo celular, lo que lleva a una proliferación celular incontrolada y tumorogénesis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del péptido Proteína E7 del Virus del Papiloma Humano (VPH) (49-57) se puede lograr mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso generalmente emplea química Fmoc (9-fluorenilmetil-oxi-carbonil) para la protección temporal del grupo amino durante las reacciones de acoplamiento. El péptido se separa luego de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial: La producción industrial del péptido Proteína E7 del Virus del Papiloma Humano (VPH) (49-57) puede implicar tecnología de ADN recombinante. Este enfoque incluye la clonación del gen que codifica la proteína E7 en un vector de expresión, su transformación en un huésped adecuado (como Escherichia coli) y la inducción de la expresión de la proteína. La proteína expresada se purifica luego mediante cromatografía de afinidad y se procesa adicionalmente para obtener el fragmento peptídico deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: El péptido Proteína E7 del Virus del Papiloma Humano (VPH) (49-57) puede sufrir varias modificaciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en residuos de metionina, lo que lleva a la formación de metionina sulfóxido.

Reducción: Los puentes disulfuro dentro del péptido se pueden reducir a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir con otros residuos para estudiar las relaciones estructura-función.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Mutagenésis dirigida al sitio utilizando cebadores específicos y ADN polimerasa.

Productos Principales:

Oxidación: Péptido que contiene metionina sulfóxido.

Reducción: Péptido con grupos tiol libres.

Sustitución: Péptidos mutantes con secuencias de aminoácidos alteradas

Aplicaciones Científicas De Investigación

El péptido Proteína E7 del Virus del Papiloma Humano (VPH) (49-57) tiene varias aplicaciones de investigación científica:

Química: Se utiliza en estudios para comprender la síntesis de péptidos, la modificación y las relaciones estructura-función.

Biología: Se utiliza en la investigación para investigar el papel de la proteína E7 en la patogénesis del VPH y sus interacciones con proteínas celulares.

Medicina: Se utiliza en el desarrollo de ensayos de diagnóstico y vacunas terapéuticas dirigidas a los cánceres relacionados con el VPH. El péptido también puede servir como antígeno en estudios inmunológicos para inducir respuestas inmunitarias específicas.

Industria: Se aplica en la producción de proteínas y péptidos recombinantes para fines de investigación y terapéuticos

Mecanismo De Acción

La Proteína E7 del Virus del Papiloma Humano (VPH) (49-57) ejerce sus efectos mediante la interacción con proteínas celulares clave involucradas en la regulación del ciclo celular. Uno de sus objetivos principales es la proteína del retinoblastoma (pRb), un supresor tumoral que controla la progresión del ciclo celular. La proteína E7 se une a pRb, lo que lleva a su degradación y la liberación de factores de transcripción E2F. Esto da como resultado la activación de genes necesarios para la síntesis de ADN y la progresión del ciclo celular, promoviendo finalmente la proliferación celular incontrolada y la tumorogénesis .

Compuestos Similares:

Proteína E6 del Virus del Papiloma Humano: Otra oncoproteína codificada por el VPH, que se dirige a la proteína supresora tumoral p53 para su degradación.

Proteínas E1 y E2 del Virus del Papiloma Humano: Proteínas reguladoras involucradas en la replicación y transcripción viral.

Proteínas L1 y L2 del Virus del Papiloma Humano: Proteínas de la cápside que forman la partícula viral.

Singularidad: La Proteína E7 del Virus del Papiloma Humano (VPH) (49-57) es única en su capacidad de dirigirse y degradar específicamente la proteína del retinoblastoma (pRb), un regulador crítico del ciclo celular. Esta interacción es distinta de la proteína E6, que se dirige principalmente a p53. El papel de la proteína E7 en la interrupción del control del ciclo celular y la promoción de la tumorogénesis la convierte en un foco clave de la investigación en estudios de cáncer relacionados con el VPH .

Comparación Con Compuestos Similares

Human Papillomavirus E6 protein: Another oncoprotein encoded by HPV, which targets the p53 tumor suppressor protein for degradation.

Human Papillomavirus E1 and E2 proteins: Regulatory proteins involved in viral replication and transcription.

Human Papillomavirus L1 and L2 proteins: Capsid proteins that form the viral particle.

Uniqueness: The Human Papillomavirus E7 protein (49-57) is unique in its ability to specifically target and degrade the retinoblastoma protein (pRb), a critical regulator of the cell cycle. This interaction is distinct from the E6 protein, which primarily targets p53. The E7 protein’s role in disrupting cell cycle control and promoting tumorigenesis makes it a key focus of research in HPV-related cancer studies .

Propiedades

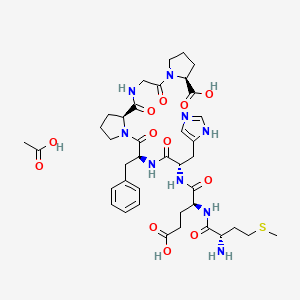

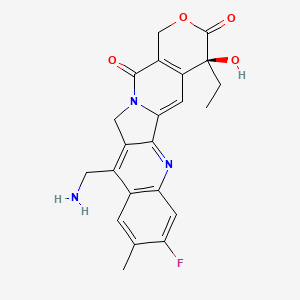

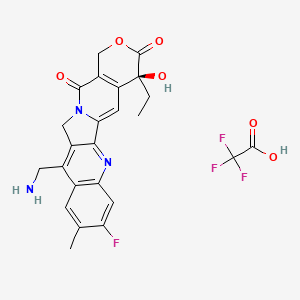

Fórmula molecular |

C52H77N15O13 |

|---|---|

Peso molecular |

1120.3 g/mol |

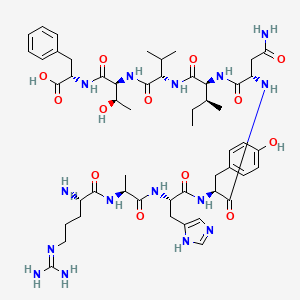

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H77N15O13/c1-7-27(4)41(49(77)65-40(26(2)3)48(76)67-42(29(6)68)50(78)64-38(51(79)80)21-30-12-9-8-10-13-30)66-47(75)37(23-39(54)70)63-45(73)35(20-31-15-17-33(69)18-16-31)62-46(74)36(22-32-24-57-25-59-32)61-43(71)28(5)60-44(72)34(53)14-11-19-58-52(55)56/h8-10,12-13,15-18,24-29,34-38,40-42,68-69H,7,11,14,19-23,53H2,1-6H3,(H2,54,70)(H,57,59)(H,60,72)(H,61,71)(H,62,74)(H,63,73)(H,64,78)(H,65,77)(H,66,75)(H,67,76)(H,79,80)(H4,55,56,58)/t27-,28-,29+,34-,35-,36-,37-,38-,40-,41-,42-/m0/s1 |

Clave InChI |

YYRLGDVWSORYPB-FJJMPZPNSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B10861733.png)

![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861750.png)

![2-(2-(4-Chlorophenoxy)ethoxy)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10861787.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)